4,4'-Dimethylbenzil has a symmetrical structure with two phenyl rings (benzene rings with a methyl group attached at the 4th position) connected by a central carbonyl group (C=O) at each end. This structure gives it the characteristic features of a diketone:
The presence of alternating double and single bonds between the carbon and oxygen atoms allows for delocalization of electrons, making the molecule more stable.
The molecule can exist in two isomeric forms, keto and enol, due to the mobility of a proton between a carbon and an oxygen atom. This tautomerism can affect the molecule's reactivity.
Several reactions involving 4,4'-Dimethylbenzil are of interest in scientific research:
2 C6H4CH3CHO (p-tolualdehyde) + CH3COCH3 (acetone) -> C16H14O2 (4,4'-Dimethylbenzil) + 2 H2O (water)
4,4'-Dimethylbenzil can participate in aldol condensation reactions with other carbonyl compounds under basic conditions. This reaction is useful for creating new carbon-carbon bonds and building more complex molecules.
The carbonyl groups of 4,4'-Dimethylbenzil can be reduced to form a diol (two hydroxyl groups) using reducing agents like lithium aluminum hydride.